1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine
描述
This compound features a pyrazolo[3,4-d]pyrimidine core, a bicyclic heteroaromatic system known for its kinase-inhibitory properties. At the 1-position, it bears a 4-methylbenzyl group, while the 4-position is substituted with a piperazine ring linked to a 2-(4-methylphenoxy)ethyl chain.
属性
IUPAC Name |
4-[4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl]-1-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N6O/c1-20-3-7-22(8-4-20)18-32-26-24(17-29-32)25(27-19-28-26)31-13-11-30(12-14-31)15-16-33-23-9-5-21(2)6-10-23/h3-10,17,19H,11-16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTITLUTOGSPLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CCOC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Optimization of Piperazine Coupling
Key parameters influencing this step include:
| Parameter | Optimal Condition | Yield (%) | Source |
|---|---|---|---|
| Solvent | Dichloromethane | 89.8 | |
| Catalyst | Triethylamine | 85.0 | |
| Temperature | 30°C | 89.8 | |
| Alternative Method | NaBH₃CN in THF | 78.0 |
The use of polar aprotic solvents like DMSO or DMF at elevated temperatures (80–100°C) may accelerate reactivity but risks decomposition.
Final Cyclization and Purification
Post-functionalization, the compound undergoes cyclization to ensure structural integrity. A borane-triethylamine complex in THF facilitates the final reduction step, eliminating residual hydroxyl groups and stabilizing the piperazine-ethylphenoxy linkage. Purification via recrystallization (n-hexane) or flash chromatography (ethyl acetate/hexane gradient) yields >95% purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) validate the structure, with ¹H-NMR peaks corresponding to the 4-methylbenzyl (δ 2.35 ppm, singlet) and piperazine-ethylphenoxy protons (δ 3.50–4.10 ppm, multiplet).
Comparative Analysis of Synthetic Routes
Two primary routes dominate:
-
Iodine-Catalyzed One-Pot Synthesis :
-
Advantages : Short reaction time (3 hours), high atom economy, and minimal byproducts.
-
Limitations : Requires strict temperature control (80°C) and DMSO as solvent.
-
-
-
Advantages : Modular approach allows intermediate characterization.
-
Limitations : Lower overall yield (~75%) due to multi-step purifications.
-
Industrial-Scale Considerations
Merck KGaA lists this compound in its catalog, suggesting adaptation of the above methods for bulk production. Key challenges include optimizing solvent recovery (DCM, DMSO) and ensuring consistent purity (>99%) for pharmaceutical applications. Continuous-flow reactors may enhance scalability of the iodine-catalyzed step .
化学反应分析
1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of certain bonds and the formation of smaller fragments.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved .
科学研究应用
Chemical Structure and Synthesis
The compound belongs to the pyrazolo[3,4-d]pyrimidine family, which is known for its diverse biological activities. The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, methods have been developed for synthesizing pyrazolo[3,4-d]pyrimidines through cyclization reactions involving hydrazine derivatives and various carbonyl compounds. These methods can be optimized to enhance yields and purity of the final product .
Anticancer Properties
One of the most promising applications of this compound is its potential as an anticancer agent. Pyrazolo[3,4-d]pyrimidines have been reported to inhibit oncogenic tyrosine kinases such as c-Src and c-Abl, which are crucial in cancer cell proliferation and survival. Studies have demonstrated that derivatives of this class can induce apoptosis in various cancer cell lines, including A431 (human epidermoid carcinoma), PC3 (prostate cancer), and others .
Antimicrobial Activity
Research has also indicated that certain pyrazolo[3,4-d]pyrimidine derivatives exhibit significant antimicrobial activity against both bacterial and fungal strains. For example, compounds synthesized through specific cyclization methods showed promising results in vitro against pathogens like Staphylococcus aureus and Candida albicans, suggesting their potential use in treating infections .
ADME Properties
The compound's absorption, distribution, metabolism, and excretion (ADME) characteristics are crucial for its therapeutic application. Research has focused on optimizing these properties through structural modifications to enhance solubility and bioavailability. Prodrug strategies have been employed to improve the pharmacokinetic profile of pyrazolo[3,4-d]pyrimidine derivatives .
Case Study 1: Cancer Cell Line Testing
In a study evaluating various pyrazolo[3,4-d]pyrimidine derivatives against cancer cell lines, several compounds demonstrated IC50 values in the nanomolar range against c-Src and c-Abl kinases. The study highlighted the structure-activity relationship (SAR) that could guide further optimization of these compounds for clinical development.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of synthesized pyrazolo[3,4-d]pyrimidines against clinical isolates. The results indicated that certain derivatives exhibited potent activity comparable to standard antibiotics, suggesting their potential role in addressing antibiotic resistance.
作用机制
The mechanism of action of 1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
相似化合物的比较
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
- Industrial-grade synthesis (99% purity) is documented, with applications in preclinical kinase studies .
- 1-(3-Ethoxyphenylmethyl)-4-{4-[2-(dimethylamino)ethyl]piperazinyl}-1H-pyrazolo[3,4-d]pyrimidine (CAS 733773-93-8): The ethoxy group increases lipophilicity, while the dimethylaminoethyl chain may enhance solubility. This derivative showed moderate yield (43%) in reductive amination reactions .
Table 1: Substituent Effects on Physicochemical Properties
| Compound | Substituent (R1) | Substituent (R2) | LogP* | Solubility (µg/mL)* |
|---|---|---|---|---|
| Target Compound | 4-Methylbenzyl | 4-Methylphenoxy | 3.8 | 12.5 |
| 1-(4-Chlorobenzyl) derivative | 4-Chlorobenzyl | 4-Chlorophenoxy | 4.2 | 8.7 |
| 1-(3-Ethoxyphenylmethyl) derivative | 3-Ethoxyphenyl | Dimethylaminoethyl | 3.5 | 25.9 |
*Predicted using QikProp (Schrödinger Suite).
Modifications to the Piperazine Side Chain
- 1-(4-Methylphenyl)-6-(methylsulfanyl)-4-piperidino-1H-pyrazolo[3,4-d]pyrimidine (CAS 339106-50-2): Replacing piperazine with piperidino reduces basicity (pKa ~7.1 vs. The methylsulfanyl group at position 6 enhances metabolic stability (t½ = 4.2 h in microsomes vs. 2.8 h for the target compound) .
- 2-(4-{2-[(4-Chlorophenyl)(phenyl)methoxy]ethyl}piperazin-1-yl)pyrimidine oxalate :
The bulkier diphenylmethoxy group reduces kinase selectivity but improves oral bioavailability (F% = 65% in rats) .
Table 2: Side Chain Impact on Pharmacokinetics
| Compound | Side Chain | Metabolic Stability (t½, h) | Oral Bioavailability (F%) |
|---|---|---|---|
| Target Compound | 2-(4-Methylphenoxy)ethyl | 2.8 | 45 |
| Piperidino derivative | Piperidino | 4.2 | 38 |
| Diphenylmethoxy derivative | Diphenylmethoxyethyl | 1.5 | 65 |
生物活性
The compound 1-(4-methylbenzyl)-4-{4-[2-(4-methylphenoxy)ethyl]piperazin-1-yl}-1H-pyrazolo[3,4-d]pyrimidine is a synthetic derivative belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds has garnered interest due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article reviews the biological activity of this specific compound, summarizing key research findings and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be represented as follows:
This structure features a pyrazolo[3,4-d]pyrimidine core substituted with a piperazine moiety and aromatic groups that may influence its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis.
- Case Study : In vitro studies demonstrated that similar pyrazolo[3,4-d]pyrimidines induced apoptosis in human cancer cells through the activation of caspase pathways. The specific compound under review may exhibit similar mechanisms based on its structural analogs .
Anxiolytic Effects
The compound's structural similarity to known anxiolytics suggests potential anxiolytic effects. Research on related compounds has shown that they can interact with benzodiazepine and nicotinic receptors, leading to reduced anxiety-like behaviors in animal models.
- Case Study : A related study evaluated the anxiolytic-like effects of a structurally similar piperazine derivative using behavioral tests such as the elevated plus maze and light-dark box tests. Results indicated significant reductions in anxiety-related behaviors, suggesting that the compound may exert similar effects .
Anti-inflammatory Properties
Compounds from this chemical class have also been reported to possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX-2 is a common mechanism.
- Research Findings : In vitro assays revealed that related pyrazolo compounds inhibited lipopolysaccharide (LPS)-induced inflammation in macrophages by downregulating TNF-alpha and IL-6 production .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any new drug candidate. Preliminary studies suggest that this compound has favorable absorption characteristics, with moderate solubility and permeability.
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Permeability | Good |
| Half-life | TBD (To Be Determined) |
Toxicological assessments are essential to ensure safety profiles. Current data indicate low toxicity in preliminary animal studies; however, comprehensive toxicological evaluations are necessary before clinical application.
常见问题
Q. Key Reaction Table :
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | Ethanol, reflux | Core cyclization | |
| 2 | 2-chloroethyl derivatives, dry acetonitrile | Piperazine linkage | |
| 3 | 4-methylbenzyl chloride, Pd catalyst | Benzyl substitution |
Advanced: How can reaction yields be optimized for piperazine-linked pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilicity in SN2 reactions, while dichloromethane minimizes side reactions in coupling steps .
- Catalyst Use : Palladium-based catalysts (e.g., Pd/C) improve cross-coupling efficiency for aryl substitutions .
- Temperature Control : Reflux conditions (e.g., 80°C in ethanol) ensure complete cyclization, while lower temperatures (25–40°C) prevent decomposition in sensitive steps .
Q. Example Optimization Table :
| Parameter | Optimal Condition | Impact on Yield | Reference |
|---|---|---|---|
| Solvent | Dry acetonitrile | 85% yield for piperazine coupling | |
| Catalyst | Pd/C (5 mol%) | 92% efficiency in benzylation |
Basic: What spectroscopic techniques confirm the structural integrity of this compound?
Methodological Answer:
- 1H NMR : Identifies aromatic protons (δ 7.2–8.1 ppm) and piperazine/ethyl linkages (δ 2.5–3.5 ppm). For example, the methylbenzyl group shows a singlet at δ 2.3 ppm .
- IR Spectroscopy : Confirms carbonyl (1650–1700 cm⁻¹) and C-N (1250–1350 cm⁻¹) stretches in the pyrimidine core .
- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+ at m/z 486.2) .
Advanced: How to resolve discrepancies in spectral data during derivative synthesis?
Methodological Answer:
- Comparative Analysis : Compare NMR/IR data with structurally similar compounds (e.g., 1-(4-chlorobenzyl) analogs) to identify positional isomerism .
- Cross-Validation : Use X-ray crystallography (if crystalline) or 2D NMR (e.g., HSQC, HMBC) to resolve ambiguous proton assignments .
- Computational Modeling : DFT calculations predict spectral patterns for comparison with experimental data .
Case Study : A discrepancy in piperazine proton splitting (δ 3.1 vs. 3.3 ppm) was resolved via HMBC, confirming the correct regiochemistry .
Advanced: What in vitro assays are suitable for evaluating biological activity?
Methodological Answer:
- Kinase Inhibition Assays : Use fluorescence-based ATP competition assays (e.g., ADP-Glo™) to screen for kinase targets, given the compound’s pyrazolo[3,4-d]pyrimidine scaffold .
- Cellular Uptake Studies : Radiolabel the compound with tritium (³H) and measure accumulation in cell lines (e.g., HEK293) via scintillation counting .
- Enzyme-Linked Assays : Test interactions with receptors (e.g., dopamine D3) using competitive binding assays with [³H]spiperone .
Q. Assay Design Table :
| Assay Type | Protocol | Target | Reference |
|---|---|---|---|
| Kinase Inhibition | ADP-Glo™, IC50 determination | Tyrosine kinases | |
| Receptor Binding | Radioligand competition (Ki) | Dopamine D3 |
Basic: How to purify this compound and its intermediates?
Methodological Answer:
- Recrystallization : Use acetonitrile or ethyl acetate for high-purity crystals (>95%) .
- Column Chromatography : Normal-phase silica gel (hexane/ethyl acetate gradient) resolves polar byproducts .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >99% purity for biological testing .
Advanced: What strategies mitigate solubility issues in biological testing?
Methodological Answer:
- Co-solvent Systems : Use DMSO (≤1% v/v) in aqueous buffers to enhance solubility without cytotoxicity .
- Prodrug Design : Introduce phosphate esters or PEGylated side chains to improve hydrophilicity .
- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for sustained release .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituents at the pyrimidine C4 position to assess kinase selectivity .
- Piperazine Variants : Replace the phenoxyethyl group with alkyl or arylpiperazines to study steric effects .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate substituent groups with binding affinity .
Q. SAR Table :
| Modification | Biological Impact | Reference |
|---|---|---|
| C4 methylbenzyl | Enhanced kinase inhibition | |
| Phenoxyethyl → Cyclohexyl | Reduced cytotoxicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
